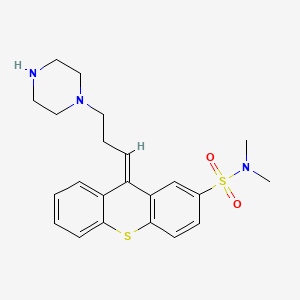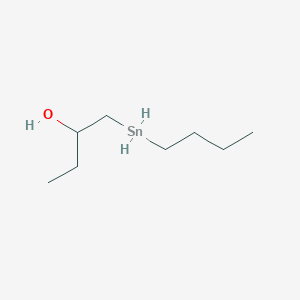
1-(Butylstannyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butylstannyl)butan-2-ol is a 1-stannylbutan-2-ol carrying a butyl substituent on the tin atom. It derives from a hydride of a dibutylstannane.
Scientific Research Applications
Thermodynamic Analysis and Solvent Interactions
The study by Varfolomeev et al. (2015) provides insights into the specific interactions and solvation enthalpy in binary mixtures involving butan-2-one and C1-C4 n-Alkanols, including butan-1-ol. The thermodynamic behavior was analyzed using calorimetric measurements, IR spectra, and calculated ab initio stabilization energies of dimers. The findings reveal the positive contributions in the solvation enthalpy due to specific interactions in these mixtures, indicating intricate molecular interactions that may have implications in various industrial and research applications (Varfolomeev, Rakipov, Solomonov, Lodowski, & Marczak, 2015).
Molecular Self-Assembly and Polymer Networks
The research by Iwahashi et al. (2000) delves into the molecular self-assembly of butan-1-ol, butan-2-ol, and other alcohols in carbon tetrachloride solutions, as observed through near-infrared spectroscopic measurements. This study provides valuable insights into the association abilities and interactions of these alcohols, which could be crucial in understanding their behavior in various chemical processes and formulations (Iwahashi, Suzuki, Katayama, Matsuzawa, Czarnecki, Ozaki, & Wakisaka, 2000).
Properties
Molecular Formula |
C8H20OSn |
|---|---|
Molecular Weight |
250.95 g/mol |
IUPAC Name |
1-butylstannylbutan-2-ol |
InChI |
InChI=1S/C4H9O.C4H9.Sn.2H/c1-3-4(2)5;1-3-4-2;;;/h4-5H,2-3H2,1H3;1,3-4H2,2H3;;; |
InChI Key |
CXSDIAMLMPWFRS-UHFFFAOYSA-N |
SMILES |
CCCC[SnH2]CC(CC)O |
Canonical SMILES |
CCCC[SnH2]CC(CC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)


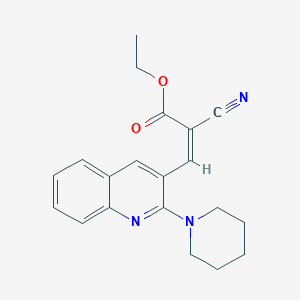
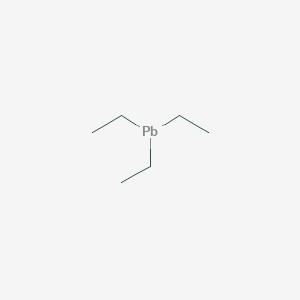
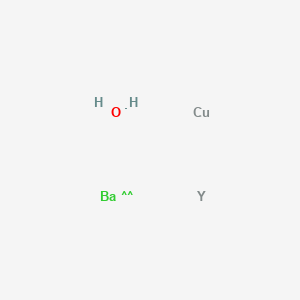
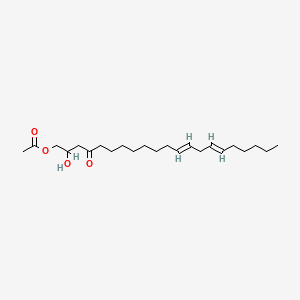
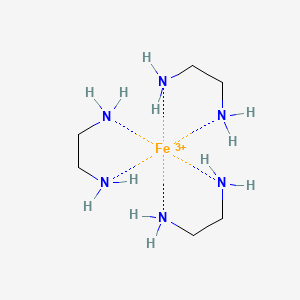
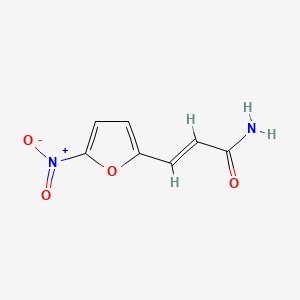


![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)

